molecular formula C21H19FN2O7S B2790846 Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-66-4

Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2790846
CAS No.: 900008-66-4
M. Wt: 462.45
InChI Key: VASONEUBQBMZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core with substituents at positions 1, 3, 4, and 5. Key structural attributes include:

  • 1-(o-tolyl) group: An ortho-methylphenyl substituent contributing steric bulk and hydrophobicity.
  • Sulfonyloxy group at position 4: A 5-fluoro-2-methoxyphenylsulfonyl moiety, which may improve stability and influence hydrogen-bonding interactions.

Properties

IUPAC Name

ethyl 4-(5-fluoro-2-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-13(15)2)31-32(27,28)18-11-14(22)9-10-16(18)29-3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASONEUBQBMZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN2O7SC_{21}H_{19}FN_{2}O_{7}S, with a molecular weight of 462.4 g/mol. The compound features a complex structure that includes a dihydropyridazine core, a sulfonyl group, and an ethyl ester functionality, which contribute to its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Dihydropyridazine Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : Subsequent modifications introduce the sulfonyl and ethyl ester functionalities via sulfonation and esterification reactions.
  • Purification : Techniques such as chromatography are employed to achieve desired purity levels.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity . Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also inhibit bacterial growth through mechanisms such as disruption of protein synthesis or interference with nucleic acid metabolism .

Table 1: Comparative Antimicrobial Activity

Compound NameMIC (µg/mL)Target OrganismsMechanism of Action
Ethyl 4-...TBDGram-positive bacteriaInhibition of protein synthesis
Ciprofloxacin0.381MRSADNA gyrase inhibition
Fluconazole50Candida albicansInhibition of ergosterol synthesis

The proposed mechanisms through which this compound exerts its effects include:

  • Nucleophilic Substitution : The sulfonyl group can participate in nucleophilic substitution reactions, facilitating interactions with biological targets.
  • Electrophilic Character : The presence of the fluorinated aromatic ring may enhance its electrophilic nature, allowing for effective binding to nucleophiles in biological systems .

Case Studies and Research Findings

Several studies have evaluated the biological activity of structurally similar compounds. For instance:

  • Antibacterial Activity : Compounds with similar structural features have shown significant antibacterial activity against resistant strains, suggesting that Ethyl 4-... may share this characteristic.
  • Biofilm Inhibition : Research indicates that derivatives can inhibit biofilm formation in pathogens like MRSA and E. coli, which is crucial for treating chronic infections .

Future Directions

Given its promising biological activities, further research is warranted to:

  • Characterize Interactions : Detailed interaction studies are essential to elucidate the specific enzymes or receptors affected by this compound.
  • Evaluate Therapeutic Potential : Investigating its efficacy in vivo will be crucial for assessing its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analog: Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS: 338395-91-8)

Key Differences :

Parameter Target Compound Analog (CAS 338395-91-8)
Position 1 Substituent o-tolyl (C₆H₄CH₃) 3-(trifluoromethyl)phenyl (C₆H₄CF₃)
Position 4 Substituent Sulfonyloxy group with 5-fluoro-2-methoxyphenyl Sulfanyl group with 2-methoxy-2-oxoethyl chain
Molecular Formula C₂₂H₂₀FN₂O₇S (estimated) C₁₆H₁₃F₃N₂O₅S
Molar Mass (g/mol) ~490.47 402.35
Electron Effects Electron-withdrawing fluoro and sulfonyloxy groups Strongly electron-withdrawing CF₃ group; sulfanyl is less polar than sulfonyloxy
Bioactivity Implications Potential enhanced metabolic stability due to sulfonyloxy group Sulfanyl may reduce stability but improve membrane permeability

Functional Implications :

  • Hydrogen Bonding : The sulfonyloxy group in the target compound can act as a hydrogen-bond acceptor, enhancing interactions with biological targets like enzymes .
  • Solubility : The ethyl carboxylate in the target compound likely improves aqueous solubility compared to the methyl ester in the analog.

Comparison with Other Dihydropyridazine Derivatives

While direct data on additional analogs are absent in the evidence, general trends can be inferred:

  • Ring Puckering: The dihydropyridazine core may exhibit nonplanar conformations, as seen in cyclopentane derivatives . Substitutents at positions 1 and 4 influence puckering amplitude, affecting molecular packing in crystals.
  • Crystallographic Analysis : Tools like SHELXL and ORTEP-3 are critical for resolving such structures, particularly for assessing hydrogen-bonding networks and polymorphism .

Research Findings and Methodological Considerations

Bioactivity Profiling

  • Hit Dexter 2.0 : Tools like this could assess the target compound’s likelihood of being a "promiscuous binder" or "dark chemical matter" based on structural fingerprints .

Q & A

Basic: What are the optimal synthetic conditions for this compound?

The synthesis typically involves multi-step reactions, including sulfonylation, esterification, and cyclization. Key conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) are preferred for solubility and reactivity .
  • Temperature control : Moderate heating (50–80°C) is critical for sulfonyloxy group incorporation without side reactions .
  • Catalysts : Base catalysts like triethylamine facilitate deprotonation during sulfonate ester formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which spectroscopic techniques confirm the compound’s structure?

A combination of techniques is required:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., sulfonyloxy at C4, o-tolyl at N1) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 531.12) .
  • IR Spectroscopy : Key peaks for ester (C=O, ~1700 cm1^{-1}) and sulfonate (S=O, ~1350 cm1^{-1}) groups .

Advanced: How does the sulfonyloxy group influence reactivity in nucleophilic substitutions?

The sulfonyloxy group acts as a leaving group, enabling nucleophilic displacement at C4.

  • Mechanistic Insight : The electron-withdrawing sulfonyl group stabilizes the transition state, favoring SN_\text{N}2 pathways .
  • Experimental Design : React with amines (e.g., benzylamine) in DMF at 60°C to form 4-amino derivatives. Monitor via TLC and isolate via precipitation .
  • Contradictions : Steric hindrance from the o-tolyl group may reduce reactivity compared to para-substituted analogs .

Advanced: How can contradictory biological activity data be resolved?

Contradictions in assays (e.g., cytotoxicity vs. antimicrobial activity) arise due to:

  • Purity Issues : Use HPLC to confirm >95% purity; impurities may off-target effects .
  • Assay Conditions : Vary pH (5–8) and serum content to assess stability under physiological conditions .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., topoisomerase II) with cell-based viability assays to confirm target specificity .

Basic: What functional groups enable derivatization?

Key modifiable groups include:

  • Ester (C3) : Hydrolysis to carboxylic acid for salt formation .
  • Sulfonyloxy (C4) : Nucleophilic substitution with amines/thiols .
  • Dihydropyridazine Core : Oxidation to pyridazine or reduction to tetrahydropyridazine .

Advanced: How can computational modeling predict binding affinity?

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The methoxy and fluoro groups show hydrophobic interactions in the active site .
  • MD Simulations : Simulate stability of ligand-enzyme complexes (100 ns) to assess binding entropy .
  • Validation : Correlate docking scores with IC50_{50} values from enzymatic assays .

Advanced: What challenges arise in optimizing synthesis yield?

Common issues and solutions:

  • Low Sulfonylation Efficiency : Use excess sulfonyl chloride (1.5 eq) and slow addition to avoid side reactions .
  • Byproduct Formation : Monitor intermediates via LC-MS; optimize reaction time (12–18 hrs) .
  • Scale-Up : Replace ethanol with acetonitrile for better solubility in large batches .

Basic: What biological targets are reported for similar dihydropyridazines?

Compound ClassBiological ActivityKey SubstituentsReference
Dihydropyridazine-sulfonatesTopoisomerase II inhibitionFluoro, methoxy, sulfonyloxy
o-Tolyl derivativesAntiproliferative (HeLa cells)o-Tolyl, ester groups
Fluorinated analogsAntimicrobial (S. aureus)Electron-withdrawing halogens

Advanced: How do substituents (e.g., fluorine, methoxy) affect stability?

  • Fluorine : Enhances metabolic stability via C–F bond strength but may reduce solubility .
  • Methoxy : Increases lipophilicity and π-stacking but can sterically hinder enzyme binding .
  • Experimental Validation : Compare logP (HPLC) and plasma stability (37°C, 24 hrs) of analogs .

Advanced: How to analyze degradation products under physiological conditions?

  • Methodology : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS/MS at 0, 6, 12, 24 hrs.
  • Key Degradants : Hydrolysis of ester to carboxylic acid (~60% at 24 hrs) and sulfonate cleavage .
  • Mitigation Strategies : Prodrug design (e.g., methyl ester) to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.